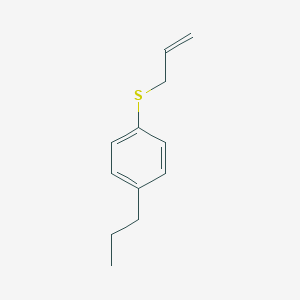

1-Allylsulfanyl-4-n-propylbenzene

Description

1-Allylsulfanyl-4-n-propylbenzene is an organosulfur compound featuring an allylsulfanyl group (-S-CH₂-CH=CH₂) at the 1-position and an n-propyl group (-CH₂-CH₂-CH₃) at the 4-position of a benzene ring. The allylsulfanyl moiety is known for its role in thiol-ene click chemistry and as a precursor in synthesizing heterocyclic compounds, while the n-propyl substituent may influence lipophilicity and steric effects compared to shorter or branched alkyl chains .

Properties

IUPAC Name |

1-prop-2-enylsulfanyl-4-propylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16S/c1-3-5-11-6-8-12(9-7-11)13-10-4-2/h4,6-9H,2-3,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBRTIHZPOOBCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)SCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-4-n-propylbenzene can be synthesized through a multi-step process involving the introduction of the allylsulfanyl and propyl groups onto the benzene ring. One common method involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a nucleophilic substitution reaction with allyl sulfide to introduce the allylsulfanyl group.

Industrial Production Methods: Industrial production of 1-allylsulfanyl-4-n-propylbenzene typically involves large-scale Friedel-Crafts alkylation followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-4-n-propylbenzene undergoes various chemical reactions, including:

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to remove the allylsulfanyl group, yielding 4-n-propylbenzene.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

Substitution: Halogens (e.g., bromine, chlorine) with a Lewis acid catalyst (e.g., FeCl₃)

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: 4-n-propylbenzene

Substitution: Halogenated derivatives of 1-allylsulfanyl-4-n-propylbenzene

Scientific Research Applications

1-Allylsulfanyl-4-n-propylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-allylsulfanyl-4-n-propylbenzene involves its interaction with molecular targets through its functional groups. The allylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the benzene ring can undergo aromatic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Allylsulfanyl-4-ethoxybenzene (CAS 1378320-63-8)

- Structural Differences: The ethoxy group (-O-CH₂-CH₃) at the 4-position replaces the n-propyl group in the target compound.

- Synthetic Applications : Ethoxy-substituted allylsulfanylbenzene derivatives are intermediates in agrochemical synthesis, where electron-donating groups like ethoxy enhance stability in polar solvents .

- Thermal Properties : Ethoxy derivatives typically exhibit lower melting points than n-propyl analogs due to reduced van der Waals interactions.

N-{[5-(Allylsulfanyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzenecarboxamide (CAS 400085-68-9)

- Structural Complexity : This compound incorporates a triazole ring and a methylbenzenecarboxamide group, diverging significantly from the simpler benzene backbone of 1-Allylsulfanyl-4-n-propylbenzene.

- Biological Relevance : Triazole-containing allylsulfanyl derivatives are studied for antimicrobial and antifungal activity, suggesting that the presence of heterocycles enhances bioactivity compared to alkyl-substituted analogs .

- Steric Effects : The isopropyl group on the triazole ring introduces steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to the n-propyl group.

Comparative Data Table

| Property | 1-Allylsulfanyl-4-n-propylbenzene | 1-Allylsulfanyl-4-ethoxybenzene | N-{[5-(Allylsulfanyl)-4-isopropyl-triazolyl]methyl}-2-methylbenzenecarboxamide |

|---|---|---|---|

| Substituent at 4-position | n-propyl (-CH₂CH₂CH₃) | ethoxy (-OCH₂CH₃) | isopropyl-triazole + methylbenzenecarboxamide |

| Lipophilicity (LogP) | Estimated higher (~3.5–4.0) | Moderate (~2.8–3.2) | High (~4.5–5.0) due to aromatic and triazole groups |

| Thermal Stability | Likely high (alkyl chain) | Moderate (ethoxy group) | Variable (depends on triazole-carboxamide interactions) |

| Bioactivity | Limited data | Agrochemical intermediates | Antimicrobial, antifungal applications |

Notes: LogP values are estimated based on structural analogs due to lack of experimental data for the target compound .

Biological Activity

1-Allylsulfanyl-4-n-propylbenzene, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antitumor, and other relevant activities, supported by case studies and research findings.

Antimicrobial Properties

Research indicates that 1-Allylsulfanyl-4-n-propylbenzene exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of the bacterial cell membrane, leading to increased permeability and cell death.

Table 1: Antimicrobial Activity of 1-Allylsulfanyl-4-n-propylbenzene

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 75 µg/mL | |

| Candida albicans | 100 µg/mL |

Antitumor Activity

In vitro studies have shown that 1-Allylsulfanyl-4-n-propylbenzene possesses antitumor properties . It was tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), demonstrating significant cytotoxic effects.

Table 2: Antitumor Activity Against Cancer Cell Lines

The compound induces apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins during treatment.

The biological activity of 1-Allylsulfanyl-4-n-propylbenzene seems to stem from its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : It disrupts the integrity of microbial cell membranes, leading to leakage of cellular contents and eventual cell death.

- Antitumor Mechanism : The compound triggers apoptotic pathways in cancer cells by modulating the expression of key regulatory proteins involved in cell survival and death.

Case Studies

A notable case study involved the administration of varying doses of 1-Allylsulfanyl-4-n-propylbenzene to murine models bearing tumors. The results indicated a dose-dependent reduction in tumor size, with significant statistical differences compared to control groups. Histological analyses revealed necrosis and apoptosis within the tumor tissues treated with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.